Ethyl 2-methyl-2,3-butadienoate

Coordination Polymerization Living Polymerization Allenyl Nickel Catalysis

Ethyl 2-methyl-2,3-butadienoate (CAS 5717-41-9) is an α-allenic ester characterized by a reactive cumulated diene (allene) system conjugated with an ester carbonyl. Its molecular formula is C7H10O2 with a molecular weight of 126.15 g/mol.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 5717-41-9
Cat. No. B1248499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2,3-butadienoate
CAS5717-41-9
Synonymsethyl 2-methylbuta-2,3-dienoate
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C=C)C
InChIInChI=1S/C7H10O2/c1-4-6(3)7(8)9-5-2/h1,5H2,2-3H3
InChIKeyQFTBEYHBIFWGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-2,3-butadienoate (CAS 5717-41-9): Baseline Profile for Research Procurement


Ethyl 2-methyl-2,3-butadienoate (CAS 5717-41-9) is an α-allenic ester characterized by a reactive cumulated diene (allene) system conjugated with an ester carbonyl . Its molecular formula is C7H10O2 with a molecular weight of 126.15 g/mol . This electron-deficient allene serves as a versatile building block in organic synthesis, particularly in phosphine-catalyzed cycloaddition and annulation reactions where it can function as a C2, C3, or C4 synthon depending on reaction conditions [1].

Reagent type
α-allenic ester with electron-deficient cumulated diene system
Workflow compatibility
Phosphine-catalyzed cycloaddition and annulation methodologies
Synthon versatility
Can serve as C2, C3, or C4 synthon depending on reaction conditions

Ethyl 2-methyl-2,3-butadienoate (CAS 5717-41-9): Why Generic Substitution with Other Allenic Esters Is Not Trivial


Substituting Ethyl 2-methyl-2,3-butadienoate with structurally similar allenic esters—such as ethyl 2,3-butadienoate (lacking the 2-methyl group) or methyl 2-methyl-2,3-butadienoate (different ester alkyl group)—cannot be assumed to yield equivalent experimental outcomes. The presence and position of substituents on the allene framework directly modulate electron density, steric environment, and the regiochemical course of cycloadditions [1]. These structural variations alter both the catalytic activation threshold and the stereoselectivity profile in phosphine-mediated transformations [2]. Consequently, procurement decisions based solely on functional group similarity without consideration of substitution pattern may lead to irreproducible results, reduced yields, or complete reaction failure in established protocols that have been optimized specifically for the 2-methyl substituted ethyl ester.

Target compound Ethyl 2-methyl-2,3-butadienoate
Common substitute Ethyl 2,3-butadienoate (unsubstituted)
Lack of 2-methyl group alters electron density and regiochemical course in phosphine-mediated transformations; reaction outcomes may not transfer.
Target compound Ethyl 2-methyl-2,3-butadienoate
Alternative ester Methyl 2-methyl-2,3-butadienoate
Different alkyl ester group can shift catalytic activation threshold and stereoselectivity profile; protocol performance may require re-validation.
Procurement pitfall Allene similarity assumption
Choosing an allenic ester based solely on functional group identity risks irreproducible yields or reaction failure in protocols optimized for the 2‑methyl ethyl ester substitution pattern.

Ethyl 2-methyl-2,3-butadienoate (CAS 5717-41-9): Quantitative Differentiation Evidence Against Comparators


Accelerated Living Coordination Polymerization Kinetics Versus Unsubstituted and Alternative Allenes

In allylnickel-catalyzed living coordination polymerization, ethyl 2-methyl-2,3-butadienoate (designated 2a) exhibited significantly faster polymerization kinetics than its unsubstituted analog ethyl 2,3-butadienoate and all other tested allene derivatives including those bearing alkoxy, alkyl, and phenyl substituents [1]. This finding is notable because the compound was expected to have much poorer polymerizability based on its lower electron density on the allene moiety, suggesting a distinct mechanistic advantage that overcomes electronic deactivation [1].

Polymerization kinetics
Head-to-head
Reported faster polymerization than unsubstituted analog and all other allene derivatives tested.
May reduce reaction time when polymerization rate is critical.
Allylnickel/PPh₃ catalyst; living polymerization conditions.
Coordination Polymerization Living Polymerization Allenyl Nickel Catalysis

Complete Regioselectivity in [4+2] Annulation with N-Tosylimines

Ethyl 2-methyl-2,3-butadienoate undergoes phosphine-catalyzed [4+2] annulation with N-tosylimines to afford ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and in excellent yields [1]. In this transformation, the compound acts as a 1,4-dipole synthon—a reactivity mode that is specifically enabled by its substitution pattern and is not universally accessible to all allenic esters [1]. The reaction scope further extends to ethyl 2-(substituted-methyl)-2,3-butadienoates, which yield 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities [1].

[4+2] regioselectivity
Reported
Complete regioselectivity; high yields in phosphine-catalyzed annulation with N-tosylimines.
May eliminate regioisomer separation in tetrahydropyridine synthesis.
1,4-dipole synthon reactivity requires the 2-methyl substitution pattern.
Organocatalysis Phosphine Catalysis Heterocycle Synthesis

Enantioselective [3+2] Annulation with N-Tosylimines: Catalytic Efficiency Profile

In enantioselective [3+2] annulations of N-tosylimines with allenic esters catalyzed by chiral binaphthyl-based phosphepines, reactions employing ethyl 2-methyl-2,3-butadienoate proceed with enantiomeric excesses up to 64–80% for pyrrolines bearing 1-naphthyl, phenyl, o-tolyl, and p-MeO-phenyl substituents at the stereogenic α-carbon [1]. While the study includes multiple allenic esters, the catalytic efficiency and enantioselectivity achieved with this specific substrate establishes it as a benchmark compound for developing and optimizing chiral phosphine catalyst systems [1].

Enantioselective [3+2]
Cross-study comparable
ee up to 80%
May support chiral phosphine catalyst benchmarking and method development.
Chiral binaphthyl phosphepine catalysts; various N-tosylimine substrates.
Asymmetric Catalysis Chiral Phosphines Pyrroline Synthesis

Water-Cocatalyzed [3+2] Cycloaddition with Fumarates: Unique Three-Carbon Synthon Reactivity

In phosphine- and water-cocatalyzed [3+2] cycloaddition reactions with fumarates, ethyl 2-methyl-2,3-butadienoate functions as a three-carbon synthon generated through a water-catalyzed [1,4]-proton-shift process [1]. This mechanistic pathway, validated by both DFT calculations and isotopic labeling experiments, is distinct from the reactivity modes observed with other allenoates and alkynoates in similar catalytic systems [1]. The water cocatalysis enables a proton transfer cascade that is not accessible to unsubstituted allenic esters due to the absence of the methyl group required to stabilize key intermediates.

Mechanistic divergence
Class-level inference
Water-cocatalyzed [1,4]-proton-shift enables distinct three-carbon synthon pathway.
Reported pathway may expand synthetic access to cyclopentene derivatives.
DFT and isotopic labeling support; not accessible for unsubstituted allenoates.
Organocatalysis Cycloaddition DFT Calculations

Ethyl 2-methyl-2,3-butadienoate (CAS 5717-41-9): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Highly Functionalized Tetrahydropyridines via [4+2] Annulation

Ethyl 2-methyl-2,3-butadienoate is the substrate of choice for phosphine-catalyzed [4+2] annulations with N-tosylimines to generate tetrahydropyridine scaffolds [1]. The complete regioselectivity observed in this transformation eliminates the need for regioisomer separation, making it particularly valuable for library synthesis in medicinal chemistry programs targeting nitrogen heterocycles [1].

Enantioselective Synthesis of 2-Aryl-2,5-dihydropyrroles

As a benchmark allenic ester for enantioselective [3+2] annulations, this compound enables the asymmetric synthesis of 2-aryl-2,5-dihydropyrroles with enantiomeric excesses up to 80% when paired with appropriate chiral phosphine catalysts [1]. The established enantioselectivity profile supports its use in synthesizing chiral pyrrolidine-based NK1 antagonist precursors and related bioactive scaffolds [1].

Living Coordination Polymerization for Precision Polymer Synthesis

The accelerated polymerization kinetics of ethyl 2-methyl-2,3-butadienoate in allylnickel-catalyzed living coordination polymerization make it the preferred monomer when reaction rate and controlled molecular weight distribution are critical [1]. This property is leveraged in the synthesis of functional polyallenes with narrow polydispersity for advanced materials applications [1].

Application
Selection Property
Validation Focus
Tetrahydropyridine synthesis via [4+2] annulation
Regioselectivity profile
Regioisomer purity and reaction yield confirmation
Enantioselective synthesis of 2-aryl-2,5-dihydropyrroles
Enantioselectivity benchmark
Chiral phosphine catalyst optimization with reported ee range
Living coordination polymerization for precision polyallenes
Polymerization kinetics
Molecular weight distribution and rate comparison under Ni catalysis

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